molecular formula C10H10ClIN2O2 B1440985 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride CAS No. 1261079-76-8

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B1440985
CAS No.: 1261079-76-8
M. Wt: 352.55 g/mol
InChI Key: LOBXZDCMPCJLOQ-UHFFFAOYSA-N
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Description

Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H10ClIN2O2 and its molecular weight is 352.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Synthesis and Properties : Research on compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share a structural resemblance with Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride, has been extensively reviewed. These studies summarize the preparation, properties, and complex formation of such compounds, highlighting their spectroscopic, structural, magnetic, biological, and electrochemical activities. The exploration of these areas could suggest potential research applications for this compound, particularly in the development of novel compounds with unique properties (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines : The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been reported. The incorporation of these structures into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Given the similar heterocyclic nature of this compound, research into its applications in optoelectronic materials could be promising (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Heterocyclic N-oxide Derivatives

Organic Synthesis and Drug Applications : Heterocyclic N-oxide derivatives, including those from pyridine and indazole, have shown immense versatility as synthetic intermediates with significant biological importance. Their applications range from forming metal complexes and designing catalysts to medical applications such as anticancer, antibacterial, and anti-inflammatory drugs. This versatility suggests potential avenues for the application of this compound in similar contexts (Li et al., 2019).

Biological and Medicinal Applications

Pyrimidine-based Optical Sensors : Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This area of research underscores the potential of this compound in developing novel sensors or probes for biological applications (Jindal & Kaur, 2021).

Properties

IUPAC Name

ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2.ClH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXZDCMPCJLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-76-8
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-iodo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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